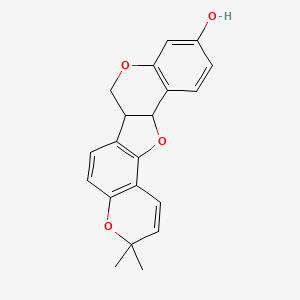
Phaseollin
Overview
Description
Phaseolin is the main reserve globulin found in the seeds of the French bean (Phaseolus vulgaris L.). It was first isolated and characterized by Thomas Burr Osborne in 1894 . Phaseolin is known for its ability to inhibit the activity of the enzyme α-amylase, which is responsible for the cleavage of carbohydrates . This property makes phaseolin-containing plant extracts valuable in food supplements and medical products .
Mechanism of Action
Target of Action
Phaseollin primarily targets oxidative stress and DNA damage induced by harmful agents in the body . It also attenuates inflammation in cells .
Mode of Action
This compound interacts with its targets by inhibiting oxidative stress and DNA damage . It has been suggested that this compound acts on the plasma membrane or affects some process needed for membrane function . In inflammation models, this compound inhibited the production of nitric oxide and the expression of inducible nitric oxide synthase .
Biochemical Pathways
This compound affects the biochemical pathways related to oxidative stress, DNA damage, and inflammation . It inhibits lipoperoxidation, protein oxidation, and nitrites induction generated by harmful agents . It also suppresses pro-inflammatory mediators such as cyclooxygenase 2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in a dose-dependent manner .
Pharmacokinetics
It is known that this compound is a soluble protein that accumulates in the protein storage vacuoles of common bean .
Result of Action
The result of this compound’s action is the reduction of oxidative stress, DNA damage, and inflammation . It has been shown to reduce DNA damage induced by harmful agents in both organs by more than 90% and reduced the harmful agent-induced aberrant crypts by 84% . It also reduced matrix metalloproteinase (MMP) activity as well as macrophage adhesion in vitro .
Action Environment
The action of this compound is influenced by environmental factors. It is produced by the common bean in response to external stimuli such as insect bites, microorganisms, and chemical irritants .
Biochemical Analysis
Biochemical Properties
Phaseollin interacts with various enzymes and proteins. For instance, it has been found that prenyltransferases, which are involved in the biosynthesis of this compound, are located in the envelope membrane of plastids . The biosynthesis of this compound involves 2′-hydroxylation of daidzein, reduction to the isoflavanone, further reduction, dehydration and cyclization to the pterocarpan, and prenylation to give phaseollidin and then cyclization and dehydrogenation to give this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit lipopolysaccharide (LPS)-mediated production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophages . It also suppressed pro-inflammatory mediators such as cyclooxygenase 2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in a dose-dependent manner .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been found to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB) . Furthermore, this compound reduced matrix metalloproteinase (MMP) activity as well as macrophage adhesion in vitro and the recruitment of leukocytes in vivo by downregulating Ninjurin 1 (Ninj1), an adhesion molecule .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been found that the this compound-amylase complex is dissociated at low pH values, apparently as a result of destruction of the enzyme .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is part of the isoflavonoid phytoalexin biosynthesis pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. For instance, it has been found that this compound is cotranslationally introduced into the lumen of the endoplasmic reticulum and from there, it is transported through the Golgi complex to the storage vacuoles .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well known. It has been found that prenyltransferases, which are involved in the biosynthesis of this compound, are located in the envelope membrane of plastids .
Preparation Methods
Phaseolin is a homotrimeric soluble protein that accumulates in the protein storage vacuoles of cotyledonary cells . Its synthesis, maturation, and intracellular targeting are mediated by the secretory pathway, which delivers proteins into the endoplasmic reticulum (ER) and from there to the cell surface or the vacuoles . Over the years, various methods for the extraction of phaseolin from seeds have been devised. One simple technique involves precipitating phaseolin by dilution from a crude acidic saline solution .
Chemical Reactions Analysis
Phaseolin undergoes various chemical reactions, including oxidation and reduction. It is highly soluble at all pH values in 0.5 M NaCl but has limited solubility in acidic solvents at lower salt concentrations . Divalent cations are generally more effective than monovalent cations in precipitating phaseolin . The major products formed from these reactions include different forms of phaseolin with varying solubility and stability properties .
Scientific Research Applications
Phaseolin has several scientific research applications. It has been shown to have antioxidant, antigenotoxic, and chemopreventive properties . Phaseolin can inhibit lipopolysaccharide-induced inflammation in RAW 264.7 macrophages and zebrafish larvae . Additionally, phaseolin modulates gut mucin flow and gene expression in rats, indicating its potential use in gut health research . Phaseolin is also used in the study of protein storage and transport mechanisms in plants .
Comparison with Similar Compounds
Phaseolin is similar to other storage proteins such as legumin and vicilin, but it has significant differences in solubility, heat stability, and chemical composition . Other similar compounds include lectin, protease inhibitors, and α-amylase inhibitors found in common bean cultivars . Phaseolin is unique in its ability to form homotrimers and its specific intracellular targeting mechanisms .
Properties
IUPAC Name |
17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-14-16(24-20)6-5-12-15-10-22-17-9-11(21)3-4-13(17)19(15)23-18(12)14/h3-9,15,19,21H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTDZKXXJRRKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871956 | |
| Record name | 3,3-Dimethyl-6b,12b-dihydro-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phaseollin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13401-40-6 | |
| Record name | Phaseollin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 - 178 °C | |
| Record name | Phaseollin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


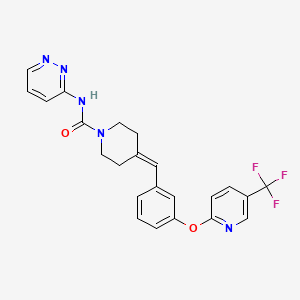
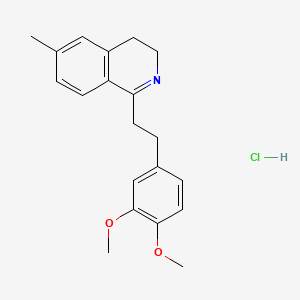

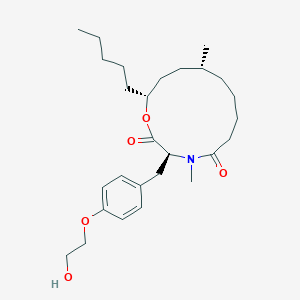
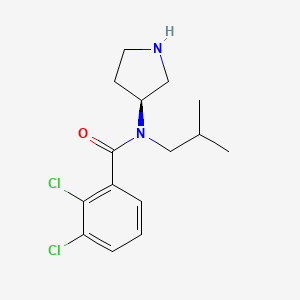
![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)
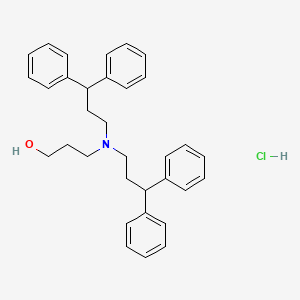
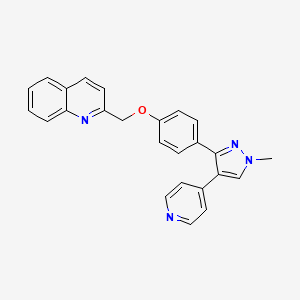
![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)
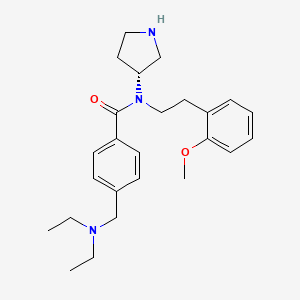
![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)
![1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea](/img/structure/B1679701.png)
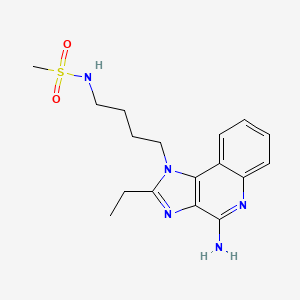
![N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1679704.png)
